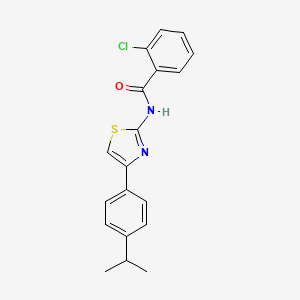

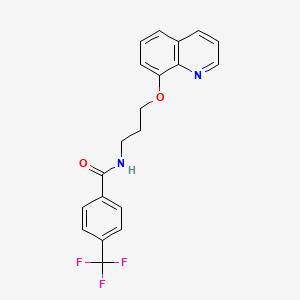

2-chloro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

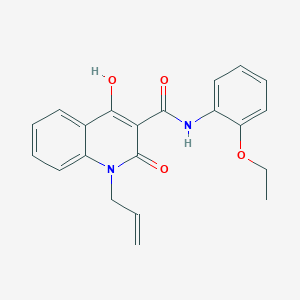

The compound of interest, 2-chloro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide, is a derivative of benzothiazole, which is a heterocyclic compound containing a five-membered ring with one nitrogen and one sulfur atom. Benzothiazole derivatives have been extensively studied due to their wide range of biological activities, including antimicrobial, anticancer, antidiabetic, and anti-inflammatory properties .

Aplicaciones Científicas De Investigación

Structural Analysis and Crystallography

The structural elucidation of compounds related to 2-chloro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide has been a focus in crystallography to understand their molecular conformation and interactions. For instance, a study on a related compound, 2-Chloro-N-{5-[(4R,5R,10S)-dehydroabiet-4-yl]-1,3,4-thiadiazol-2-yl}benzamide, highlighted its two independent molecules in the asymmetric unit, showcasing the classic chair conformation of its cyclohexyl ring. This research contributes to the foundational understanding of molecular structures, potentially impacting the development of new materials or pharmaceuticals (Mo et al., 2011).

Synthesis and Anticancer Activity

Another significant application is in the synthesis of novel compounds for anticancer evaluation. A study designed and synthesized a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which showed moderate to excellent anticancer activity against several cancer cell lines, demonstrating the potential of such compounds in cancer therapy (Ravinaik et al., 2021).

Antiallergy Agents

The search for effective antiallergy medications has also leveraged compounds within this chemical class. For example, N-(4-substituted-thiazolyl)oxamic acid derivatives have been synthesized and tested for antiallergy activity, showing significant potency and more effectiveness than traditional treatments like disodium cromoglycate (Hargrave et al., 1983).

Development of Semiconducting Polymers

In the field of materials science, benzo[d][1,2,3]thiadiazole derivatives, related to the chemical structure of interest, have been utilized to create high-performance organic semiconductors for various applications, including transistors and solar cells. This research illustrates the wide-ranging applicability of such compounds beyond the pharmaceutical realm, contributing to the advancement of electronic materials technology (Chen et al., 2016).

Insecticidal Activity

Moreover, the synthesis of 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide and its derivatives has been explored for potential insecticidal applications. The reactivity of the cyanomethylene functionality has been harnessed to construct new heterocycles, some of which demonstrated higher insecticidal activity against the cotton leaf worm, indicating the potential of these compounds in agricultural pest management (Mohamed et al., 2020).

Direcciones Futuras

Propiedades

IUPAC Name |

2-chloro-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2OS/c1-12(2)13-7-9-14(10-8-13)17-11-24-19(21-17)22-18(23)15-5-3-4-6-16(15)20/h3-12H,1-2H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INDVEOCEORMTFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

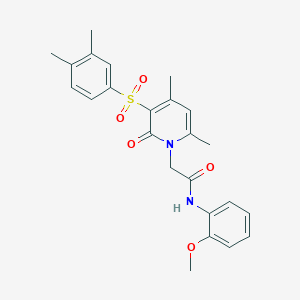

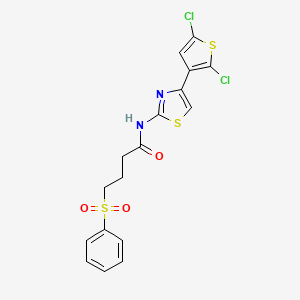

![2-Phenylethyl 4-oxo-4-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]amino}butanoate](/img/structure/B2503240.png)

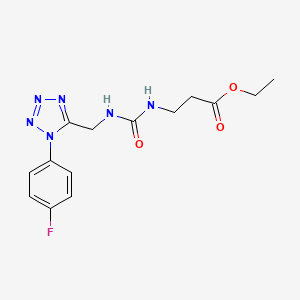

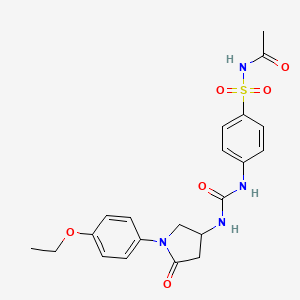

![(2Z)-2-[(3,4,5-trimethoxyphenyl)methylidene]-[1,3]thiazolo[2,3-b]quinazoline-3,5-dione](/img/structure/B2503251.png)

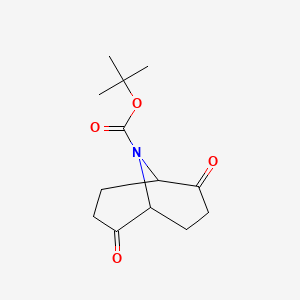

![7'-benzyl-6'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'-thione](/img/structure/B2503254.png)